L-VALINE (2-13C; 15N)
Description
Evolution of Stable Isotope Tracers in Biochemical Investigations
The concept of using isotopes to trace biological processes dates back to the early 20th century, following Frederick Soddy's discovery of isotopes—elements that are chemically identical but differ in mass. nih.govnih.gov The development of early mass spectrometers by J.J. Thomson and F.W. Aston was a pivotal moment, allowing for the separation and quantification of these isotopes. nih.govnih.gov In the 1930s, pioneers like Rudolf Schoenheimer and David Rittenberg first utilized stable isotopes, such as ¹⁵N, to study the dynamic state of body constituents, fundamentally changing the perception of metabolism from a static to a highly fluid process. numberanalytics.combmss.org.uk
For a period, radioactive isotopes became more common due to the ease and sensitivity of their detection. nih.gov However, stable isotopes remained indispensable for studying the metabolism of elements like nitrogen and oxygen, for which no long-lived radioisotopes exist. nih.gov The advancement of mass spectrometry technologies, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), has led to a resurgence and expansion in the use of stable isotope tracers. nih.govbmss.org.uk These modern techniques offer high precision and safety, making stable isotopes a vital tool in diverse fields from metabolic research to clinical diagnostics. nih.govnih.gov
Table 1: Key Developments in Stable Isotope Tracing
| Decade | Key Development | Significance in Biochemical Investigations |
|---|---|---|
| 1910s | Discovery of isotopes (Frederick Soddy). nih.govnih.gov | Laid the foundational concept for isotopic tracing. |
| 1930s | First use of stable isotopes (¹⁵N, ²H) in biological systems (Schoenheimer & Rittenberg). numberanalytics.combmss.org.uk | Revealed the dynamic nature of metabolic pathways, such as protein turnover. ckisotopes.com |
| 1940s-1950s | Increased availability of radioisotopes like ¹⁴C. nih.gov | Radio-tracers became widely used for studying many biological processes. nih.gov |
| 1960s-Present | Advanced development of Mass Spectrometry (GC-MS, LC-MS/MS). nih.govnih.gov | Enabled highly sensitive and precise quantification of stable isotopes in complex biological samples, leading to a renaissance in their use. nih.govnih.gov |
| 2000s-Present | Rise of Metabolomics and Flux Analysis. numberanalytics.comfrontiersin.org | Stable isotope tracers became essential for mapping metabolic fluxes and identifying novel pathways in systems biology. nih.gov |
Significance of Positional and Dual Isotopic Labeling (¹³C and ¹⁵N) in L-Valine for Advanced Studies
The strategic placement of stable isotopes within a molecule, known as positional labeling, and the use of multiple types of isotopes in the same molecule, or dual labeling, offer significant advantages for detailed metabolic studies. researchgate.net L-Valine (2-¹³C; ¹⁵N) is a prime example of this sophisticated tracer design.
The dual ¹³C and ¹⁵N labels allow researchers to simultaneously follow the fate of both the carbon backbone and the nitrogen-containing amino group of valine as it is metabolized. researchgate.net This is particularly powerful for dissecting the interplay between carbon and nitrogen metabolism. researchgate.net For instance, it can distinguish between the incorporation of valine into proteins (where both labels remain) and its catabolism, which begins with the removal of the amino group via transamination (separating the ¹⁵N label from the ¹³C-labeled carbon skeleton). nih.gov
Specifically labeling the second carbon (the α-carbon) provides precise information about key enzymatic reactions. The C-2 position is directly involved in the transamination reaction, where the amino group is transferred to an α-keto acid. drugbank.com Tracking the ¹³C at this position allows for accurate measurement of transamination and reamination rates. nih.gov This level of detail is crucial for metabolic flux analysis (MFA), a technique used to quantify the rates of reactions within a metabolic network. wikipedia.org The chemical stability of ¹³C and ¹⁵N isotopes ensures they remain in their synthesized position throughout analysis, providing robust and accurate data compared to deuterium (B1214612) labels, which can sometimes be lost during sample preparation or analysis. thermofisher.com
Overview of L-Valine's Central Role in Biological Pathways as a Research Probe
L-valine is an essential branched-chain amino acid (BCAA) that the human body cannot synthesize, making it a critical component of the diet. drugbank.comartgerecht.com Its fundamental roles in physiology make its labeled form an excellent probe for investigating a wide range of biological processes and disease states.
Protein Synthesis and Turnover: As a proteinogenic amino acid, valine is a fundamental building block of proteins. drugbank.com Labeled valine tracers are extensively used to measure the rates of muscle protein synthesis and breakdown, providing insights into conditions like sarcopenia, cachexia, and the anabolic response to exercise and nutrition. physoc.orgartgerecht.com
Energy Metabolism: The catabolism of valine is a significant source of energy, particularly in muscle tissue. drugbank.comahb-global.com The breakdown of valine's carbon skeleton ultimately yields propionyl-CoA, which can be converted to succinyl-CoA and enter the tricarboxylic acid (TCA) cycle. drugbank.com This process, known as anaplerosis, replenishes TCA cycle intermediates, which is vital for cellular energy production (ATP). ahb-global.com Tracing with L-Valine (2-¹³C; ¹⁵N) allows researchers to quantify the contribution of this BCAA to mitochondrial fuel and energy homeostasis, which is often reprogrammed in diseases like cancer. biorxiv.org
Nitrogen Homeostasis: Through transamination, valine plays a role in transporting nitrogen between tissues and contributes to the safe disposal of excess nitrogen via the urea (B33335) cycle. ahb-global.com Studying the fate of the ¹⁵N label from L-valine provides information on whole-body nitrogen balance and amino acid interconversion. drugbank.comahb-global.com
Cell Signaling and Regulation: Beyond its metabolic roles, valine and its metabolites can influence cell signaling pathways. nih.gov For example, BCAAs are known to affect the function of immune cells and may play a role in regulating lipid and glucose metabolism. biorxiv.orgcreative-proteomics.com
By using L-Valine (2-¹³C; ¹⁵N), researchers can gain a dynamic and integrated view of these interconnected pathways, making it an invaluable tool in the quest to understand complex biological systems.
Table 2: Properties of L-Valine (2-¹³C; ¹⁵N)
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | (CH₃)₂CH¹³CH(¹⁵NH₂)COOH | isotope.comcreative-peptides.com |
| Molecular Weight | 119.13 g/mol | isotope.comcreative-peptides.com |
| Isotopic Purity (¹³C) | 99% | isotope.com |
| Isotopic Purity (¹⁵N) | 98% | isotope.comcreative-peptides.com |
| Unlabeled CAS Number | 72-18-4 | isotope.comcreative-peptides.com |
| Primary Applications | Metabolism, Metabolomics, Proteomics, Biomolecular NMR | isotope.comisotope.com |
Properties
Molecular Weight |
119.13 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Enrichment Strategies for L Valine 2 13c; 15n
Chemical and Enzymatic Synthesis Routes for Site-Specific ¹³C and ¹⁵N Labeling
The synthesis of L-valine with precise isotopic labeling at the C2 and amino group positions can be achieved through both chemical and enzymatic methods.
Chemical Synthesis:
Chemical synthesis offers a direct route to L-valine (2-¹³C; ¹⁵N) and often involves multi-step organic reactions. A common strategy is a variation of the Strecker synthesis, which can be adapted to incorporate the desired isotopes. This process generally involves the reaction of an isotopically labeled aldehyde with ¹⁵N-ammonia and a cyanide source, followed by hydrolysis to yield the amino acid. To achieve the specific labeling pattern of L-valine (2-¹³C; ¹⁵N), a precursor containing the ¹³C label at the corresponding position to the C2 of valine is required.
Another approach involves the use of protected amino acid intermediates. For instance, starting with a precursor already containing the ¹³C label at the C2 position, the ¹⁵N label can be introduced via an amination reaction using a ¹⁵N-labeled source. nih.gov These chemical methods provide a high degree of control over the labeling pattern but can be complex and may require chiral resolution steps to obtain the desired L-enantiomer. iaea.org
Enzymatic Synthesis:
Enzymatic methods provide a highly stereospecific route to L-valine, yielding the L-isomer directly and often under milder reaction conditions. iaea.org Leucine (B10760876) dehydrogenase (LeuDH) is a key enzyme in this process, catalyzing the reductive amination of α-keto acids. iaea.org To synthesize L-[¹⁵N]-valine, the corresponding α-keto acid precursor, α-ketoisovalerate, is reacted with ¹⁵N-ammonium chloride in the presence of LeuDH and a cofactor regeneration system, such as glucose dehydrogenase (GlucDH) and glucose. iaea.org
For the production of L-valine (2-¹³C; ¹⁵N), a ¹³C-labeled α-ketoisovalerate precursor at the C2 position would be required. The enzymatic reaction would then proceed as follows:
Reaction: α-ketoisovalerate (2-¹³C) + ¹⁵NH₄⁺ + NADH ⇌ L-valine (2-¹³C; ¹⁵N) + NAD⁺ + H₂O
Enzymes: Leucine Dehydrogenase (for the main reaction), Glucose Dehydrogenase (for NADH regeneration) iaea.org
This enzymatic approach is efficient for producing gram quantities of ¹⁵N-labeled amino acids with high yields (≥90%). iaea.org
Precursor Selection and Metabolic Engineering for Enhanced Isotopic Incorporation in Research Models
Metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum is a powerful strategy for the in vivo production of isotopically labeled L-valine. pnas.orgresearchgate.netresearchgate.net This approach relies on providing labeled precursors that the organism can efficiently uptake and convert into the desired amino acid.
Precursor Selection:
The choice of precursor is critical for achieving high levels of specific isotopic enrichment. For labeling the methyl groups of valine, α-ketoisovalerate is a commonly used precursor. mpg.deresearchgate.net To produce L-valine (2-¹³C; ¹⁵N), the host organism would be cultured in a minimal medium containing ¹⁵N-ammonium chloride as the sole nitrogen source and a specifically designed ¹³C-labeled carbon source. mpg.de
For site-specific labeling, late metabolic precursors are often preferred to minimize isotopic scrambling, where the label is incorporated into other metabolites. acs.orgd-nb.info The introduction of α-ketoacid metabolic precursors for valine, isoleucine, and leucine has proven effective in achieving high labeling selectivity in cell-based protein overexpression systems. d-nb.info
Metabolic Engineering Strategies:
To enhance the production of L-valine, several metabolic engineering strategies are employed:
Overexpression of Biosynthetic Genes: The genes encoding the enzymes of the valine biosynthesis pathway, such as acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and transaminase B (TA), are often overexpressed. researchgate.netnih.govnih.gov
Deregulation of Feedback Inhibition: The key regulatory enzyme, AHAS, is subject to feedback inhibition by valine, leucine, and isoleucine. nih.govd-nb.info Engineering a feedback-resistant AHAS is a crucial step in improving L-valine yields. d-nb.info
Elimination of By-product Formation: Deleting genes involved in competing pathways that drain the precursor pool can significantly increase the carbon flux towards valine synthesis. nih.govnih.gov
Enhancing Precursor Availability: Optimizing the intracellular availability of pyruvate, the primary precursor for valine synthesis, is another effective strategy. researchgate.net
The table below summarizes key genes and strategies used in the metabolic engineering of E. coli for enhanced L-valine production.
| Gene Target | Strategy | Effect on L-valine Production |
| ilvBN | Overexpression | Increases the activity of acetohydroxyacid synthase. pnas.org |
| ilvCED | Overexpression | Increases the activity of subsequent enzymes in the pathway. pnas.org |
| lrp | Overexpression | Global regulator that enhances L-valine production. pnas.org |
| ygaZH | Overexpression | Encodes an L-valine exporter, increasing secretion. pnas.org |
| aceF, mdh, pfkA | Knockout | Reduces flux to competing pathways, increasing precursor availability. pnas.org |
Considerations for Isotopic Purity and Enrichment Verification in L-Valine (2-¹³C; ¹⁵N) Synthesis
Verifying the isotopic purity and the level of enrichment is a critical final step in the synthesis of L-valine (2-¹³C; ¹⁵N). This ensures the quality and reliability of the labeled compound for its intended research applications.
Analytical Techniques:
Several analytical techniques are employed to determine isotopic enrichment:
Mass Spectrometry (MS): Mass spectrometry is a primary tool for verifying isotopic labeling. High-resolution MS can distinguish between different isotopologues based on their mass-to-charge ratio. iaea.orgacs.org Tandem MS (MS/MS) can be used to confirm the location of the isotopic labels within the molecule. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is highly sensitive to the isotopic composition of a molecule. ¹³C- and ¹⁵N-NMR spectra provide direct evidence of the incorporation and position of the labels. iaea.orgmpg.de
The table below outlines the key analytical methods and their applications in verifying the isotopic purity of L-valine (2-¹³C; ¹⁵N).
| Analytical Method | Information Provided |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Confirms the structure and determines the isotopic label on the molecular compounds. iaea.org |
| High-Resolution Mass Spectrometry | Provides precise mass measurements to confirm isotopic enrichment levels. acs.org |
| Tandem Mass Spectrometry (MS/MS) | Confirms the specific location of the heavy isotope labels within the peptide fragments. acs.org |
| ¹³C NMR Spectroscopy | Directly detects the presence and chemical environment of the ¹³C label. mpg.de |
| ¹⁵N NMR Spectroscopy | Directly detects the presence and chemical environment of the ¹⁵N label. mpg.de |
Isotopic Purity and Enrichment Levels:
Commercially available L-valine (2-¹³C; ¹⁵N) typically has high isotopic enrichment levels, often 98% or greater for both ¹³C and ¹⁵N. isotope.comcreative-peptides.com The chemical purity is also an important parameter, generally specified to be around 98%. isotope.comcreative-peptides.com When producing labeled valine in-house, it is essential to quantify the percent incorporation of the stable isotopes to ensure the quality of the final product. acs.org
Nuclear Magnetic Resonance Nmr Spectroscopy Applications of L Valine 2 13c; 15n
Principles of 13C and 15N Heteronuclear NMR for Labeled Biomolecules
Heteronuclear NMR spectroscopy focuses on correlating the signals of different types of nuclei, most commonly 1H with heteronuclei such as 13C and 15N. pressbooks.publibretexts.org The low natural abundance of 13C (about 1.1%) and 15N (about 0.37%) makes isotopic labeling of biomolecules a prerequisite for many advanced NMR studies. wenxuecity.comudel.edu By expressing proteins in media enriched with 13C-glucose and 15NH4Cl, researchers can produce uniformly labeled samples that are amenable to a suite of powerful NMR experiments. protein-nmr.org.uknih.gov
The fundamental principle behind these experiments is the transfer of magnetization between covalently bonded nuclei through scalar (J) couplings. pressbooks.pub Experiments like the Heteronuclear Single Quantum Coherence (HSQC) are pivotal, providing a two-dimensional correlation map where one axis represents the 1H chemical shift and the other represents the chemical shift of the directly attached heteronucleus (13C or 15N). libretexts.orgyoutube.com Each peak in an HSQC spectrum corresponds to a specific 1H-13C or 1H-15N pair in the molecule, offering a highly resolved fingerprint of the protein. pressbooks.pub
Triple-resonance experiments take this a step further by correlating three different nuclei, such as 1H, 15N, and 13C, within the protein backbone or side chains. nih.gov These experiments are crucial for sequential assignment of resonances, which is the first step in determining a protein's three-dimensional structure. protein-nmr.org.uk The use of isotopic labels, including 2H (deuterium) in conjunction with 13C and 15N, can further enhance spectral quality by reducing relaxation rates, leading to sharper lines and improved sensitivity, especially for larger proteins. nih.govutoronto.ca
Applications in Protein Structural Elucidation and Dynamics Characterization
The specific labeling of L-Valine at the Cα (2-13C) and amide nitrogen (15N) positions provides unambiguous starting points and crucial linkages for the sequential assignment of protein backbone and side-chain resonances. In triple-resonance experiments like the HNCA, HNCACB, and CBCA(CO)NH, the 13Cα chemical shift of a given residue is correlated with the amide proton and nitrogen chemical shifts of the same residue and/or the subsequent residue in the sequence.
The known chemical shift ranges for different types of carbons and nitrogens aid in the initial identification of residue types. For instance, the Cα of Valine has a characteristic chemical shift that helps in its identification. The 15N label in L-Valine (2-13C; 15N) allows for the direct observation of the backbone amide, which is a key component in tracing the polypeptide chain. The 13C label at the Cα position provides a critical link to the preceding residue's carbonyl carbon (via the 1JCC coupling) and to its own Cβ, facilitating both backbone and side-chain assignments.
Table 1: Representative Chemical Shifts for Valine Residues
| Atom | Chemical Shift Range (ppm) |
|---|---|
| 15N-amide | 105 - 135 |
| 1H-amide | 7.5 - 9.5 |
| 13Cα | 55 - 65 |
| 1Hα | 3.5 - 4.5 |
| 13Cβ | 28 - 35 |
| 1Hβ | 1.8 - 2.5 |
| 13Cγ1, 13Cγ2 | 18 - 25 |
| 1Hγ1, 1Hγ2 | 0.8 - 1.2 |
Note: These are typical ranges and can vary depending on the local chemical environment.
Isotopically labeled L-Valine is instrumental in studying protein dynamics across a wide range of timescales. Changes in the chemical shifts of the 15N, 13Cα, and attached protons can indicate conformational changes upon ligand binding, protein-protein interaction, or changes in environmental conditions. By monitoring the 1H-15N HSQC spectrum, perturbations in the chemical environment of specific valine residues can be mapped onto the protein structure.
Furthermore, relaxation experiments that measure the rates at which nuclear spins return to equilibrium (T1 and T2 relaxation times) and the Nuclear Overhauser Effect (NOE) provide quantitative information about molecular motions. The 15N and 13C nuclei in labeled valine serve as excellent probes for these measurements. For example, 15N relaxation studies can reveal information about the flexibility of the protein backbone on picosecond to nanosecond timescales. The analysis of these relaxation parameters can provide insights into domain motions, loop flexibility, and the entropy of binding events.
For large, insoluble proteins or protein aggregates, such as amyloid fibrils and membrane proteins, solid-state NMR (ssNMR) is a powerful technique for structural and dynamic characterization. nih.gov Isotopic labeling with 13C and 15N is even more critical in ssNMR than in solution NMR. nih.gov L-Valine (2-13C; 15N) provides key nuclei for multi-dimensional correlation experiments in the solid state.
Techniques such as Cross-Polarization (CP) and Dipolar-Assisted Rotational Resonance (DARR) are used to transfer magnetization between nuclei and establish correlations. The 15N-13Cα correlation is a fundamental building block for sequential assignment in ssNMR, analogous to the triple-resonance experiments in solution. The well-resolved signals from the labeled valine can provide crucial starting points for assigning the spectra of these challenging biological systems.
Chemical Shift Anisotropy (CSA) Studies with L-Valine (2-13C; 15N)
In an external magnetic field, the shielding of a nucleus is not always uniform in all directions; this orientation-dependent shielding is known as chemical shift anisotropy (CSA). In solution NMR, rapid molecular tumbling typically averages CSA to its isotropic value. However, in solid-state NMR or in studies of slow-moving molecules, CSA becomes a significant factor.
The 13C and 15N nuclei of L-Valine (2-13C; 15N) possess substantial CSAs that are sensitive to the local electronic environment and molecular geometry. Measurements of the 13Cα and 15N CSA tensors can provide detailed information about the secondary structure of the protein, as the orientation of these tensors is related to the peptide plane. For instance, the principal components of the 15N CSA tensor are known to differ between α-helical and β-sheet conformations. Therefore, studying the CSA of labeled valine residues can offer valuable structural constraints, complementing distance-based information from NOEs.
Developments in NMR Pulse Sequences and Data Processing for 13C/15N Labeled Valine
The development of advanced NMR pulse sequences has been crucial for extracting maximal information from isotopically labeled samples. For proteins labeled with L-Valine (2-13C; 15N), techniques such as transverse relaxation-optimized spectroscopy (TROSY) have been pivotal in extending the size limit of proteins that can be studied by solution NMR. TROSY helps to suppress line broadening in larger molecules, leading to significantly improved spectral resolution and sensitivity.
Furthermore, pulse sequences that rely on specific J-couplings, such as the 1JNCα and 2JNCα, are used to establish through-bond connectivities for sequential assignment. The specific labeling of valine at the Cα position allows for the unambiguous measurement of these couplings. On the data processing side, non-uniform sampling (NUS) techniques have become increasingly common. NUS allows for the acquisition of high-resolution multi-dimensional NMR spectra in a fraction of the time required for conventional sampling, which is particularly beneficial for unstable protein samples or for high-throughput screening applications.
Table 2: Common NMR Experiments Utilizing 13C/15N Labeled Valine
| Experiment | Nuclei Correlated | Information Gained |
|---|---|---|
| 1H-15N HSQC | 1H, 15N | Backbone amide fingerprint, chemical shift perturbations |
| HNCA | 1H, 15N, 13Cα | Sequential backbone assignment (i to i-1) |
| HNCACB | 1H, 15N, 13Cα, 13Cβ | Sequential backbone and side-chain Cβ assignment |
| 15N Relaxation (T1, T2, NOE) | 15N | Backbone dynamics on ps-ns timescale |
Mass Spectrometry Ms Based Approaches with L Valine 2 13c; 15n for Quantitative Biological Research
Targeted and Untargeted Metabolomics Utilizing Isotopic Tracers
Stable isotope tracers, such as L-Valine (2-13C; 15N), are instrumental in both targeted and untargeted metabolomics studies. These approaches aim to identify and quantify metabolites within a biological system, and the use of isotopic tracers adds a dynamic dimension to these analyses.
In targeted metabolomics , researchers focus on a predefined set of metabolites. L-Valine (2-13C; 15N) can be used as an internal standard for the accurate quantification of unlabeled valine. The known concentration of the labeled standard allows for the precise determination of the endogenous concentration of the metabolite of interest, correcting for variations in sample preparation and instrument response.
Untargeted metabolomics , on the other hand, aims to comprehensively profile all detectable metabolites in a sample. The introduction of L-Valine (2-13C; 15N) as a tracer allows for the tracking of its metabolic fate. By observing the incorporation of the 13C and 15N isotopes into downstream metabolites, researchers can elucidate novel metabolic pathways and identify previously unknown metabolic products of valine. This approach provides a global view of how valine is utilized and transformed within a cell or organism under specific conditions.
| Metabolomics Approach | Application of L-Valine (2-13C; 15N) | Key Outcomes |
| Targeted Metabolomics | Internal standard for valine quantification. | Accurate and precise measurement of endogenous valine concentrations. |
| Untargeted Metabolomics | Isotopic tracer to follow metabolic pathways. | Identification of novel metabolites and elucidation of valine metabolism. |
Metabolic Flux Analysis (MFA) with 13C and 15N Labeled L-Valine
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. The use of stable isotope tracers like L-Valine (2-13C; 15N) is central to these investigations, providing detailed insights into cellular metabolism.
Theoretical Frameworks for 13C-MFA and 13C/15N Co-labeling
13C-MFA is a widely used method that relies on feeding cells a substrate labeled with 13C. The distribution of these isotopes in downstream metabolites provides information about the relative activities of different metabolic pathways. The analysis of mass isotopomer distributions (MIDs) in proteinogenic amino acids, which are stable end products of metabolism, is a common approach.
The co-labeling with both 13C and 15N , as in L-Valine (2-13C; 15N), offers a more comprehensive view of metabolism by simultaneously tracking both carbon and nitrogen fluxes. This dual-labeling approach is particularly valuable for studying the interplay between carbon and nitrogen metabolism, such as in amino acid biosynthesis and degradation. The theoretical framework for 13C/15N-MFA involves constructing a metabolic model that includes both carbon and nitrogen atom transitions. By fitting the experimentally measured MIDs of metabolites to the model, the intracellular fluxes can be estimated. This approach can resolve fluxes that are otherwise unidentifiable with 13C labeling alone, providing a more complete picture of cellular physiology. nih.gov
Experimental Design for Flux Quantification using L-Valine (2-13C; 15N)
A well-designed experiment is crucial for obtaining accurate and precise flux estimates in MFA. The choice of isotopic tracer is a critical aspect of this design. nih.gov Using L-Valine (2-13C; 15N) as a tracer allows for the probing of pathways involved in branched-chain amino acid metabolism.
Key considerations in the experimental design include:
Isotopic Steady State: Cells should be cultured for a sufficient duration to reach an isotopic steady state, where the isotopic labeling of intracellular metabolites becomes constant.
Tracer Concentration: The concentration of L-Valine (2-13C; 15N) in the culture medium should be carefully chosen to ensure sufficient labeling without perturbing the metabolic state of the cells.
Analytical Measurements: Accurate measurement of the mass isotopomer distributions of key metabolites, often protein-bound amino acids, is essential. This is typically performed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Parallel labeling experiments, where different isotopic tracers are used in separate cultures, can also be employed to improve the precision of flux estimations. nih.gov
Computational Algorithms and Software for Metabolic Flux Estimation
The estimation of metabolic fluxes from isotopic labeling data is a computationally intensive process. It involves solving a system of algebraic equations that describe the atom transitions in the metabolic network. Various software packages have been developed to facilitate this analysis.
These software tools typically perform the following tasks:
Model Construction: Allow the user to define the metabolic network model, including the biochemical reactions and atom mappings.
Simulation: Simulate the expected mass isotopomer distributions for a given set of fluxes.
Flux Estimation: Use iterative algorithms to find the set of fluxes that best fit the experimental data.
Statistical Analysis: Perform statistical analyses to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.
| Software Tool | Key Features | Typical Application |
| INCA (Isotopomer Network Compartmental Analysis) | Comprehensive tool for isotopically non-stationary and stationary MFA. | Academic and industrial research in metabolic engineering. |
| OpenFLUX | User-friendly interface for steady-state 13C-MFA. | Educational and research purposes. |
| 13CFLUX2 | High-performance software for large-scale metabolic flux analysis. | Systems biology and metabolic engineering applications. |
The use of machine learning algorithms is also an emerging area in computational fluxomics, aiming to improve the speed and accuracy of flux estimation. acs.org
Proteomics and Protein Quantification using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with L-Valine (2-13C; 15N)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantitative proteomics. springernature.com It relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins.
In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing the natural amino acid, while the other is grown in "heavy" medium containing the isotope-labeled version. For instance, L-Valine (2-13C; 15N) could serve as the "heavy" amino acid.
After a sufficient number of cell divisions to ensure complete incorporation of the labeled amino acid, the two cell populations can be combined. Proteins are then extracted, digested into peptides, and analyzed by mass spectrometry. The mass spectrometer can distinguish between the "light" and "heavy" peptides based on their mass difference. The ratio of the intensities of the heavy and light peptide peaks provides a precise measure of the relative abundance of the corresponding protein in the two samples. nih.govthermofisher.comsigmaaldrich.com
The use of L-Valine (2-13C; 15N) in SILAC allows for the quantification of proteins in various biological contexts, such as comparing protein expression levels between different cellular states or in response to a specific treatment. springernature.com
Direct Infusion Mass Spectrometry and Chromatographic Coupled MS Techniques for L-Valine (2-13C; 15N) Analysis
The analysis of L-Valine (2-13C; 15N) and its downstream metabolites is typically performed using mass spectrometry. Different MS-based techniques can be employed depending on the specific research question.
Direct Infusion Mass Spectrometry (DIMS) , often coupled with high-resolution mass spectrometry (HRMS), allows for the rapid global profiling of metabolites. mdpi.com In this approach, the sample extract is directly introduced into the mass spectrometer without prior chromatographic separation. This method is high-throughput and can provide a snapshot of the metabolome, including the isotopic enrichment of various compounds derived from L-Valine (2-13C; 15N). mdpi.com
Chromatographic Coupled Mass Spectrometry , such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), provides an additional layer of separation before mass analysis. This separation is crucial for distinguishing between isomers and reducing ion suppression effects, leading to more accurate quantification.
LC-MS is a versatile technique suitable for the analysis of a wide range of metabolites, including amino acids. It is often the method of choice for targeted and untargeted metabolomics studies involving L-Valine (2-13C; 15N). nih.govnih.govrestek.com
GC-MS is particularly well-suited for the analysis of volatile compounds. For amino acid analysis, a derivatization step is typically required to make them volatile. GC-MS can provide excellent chromatographic resolution and is a standard technique for measuring mass isotopomer distributions in MFA studies.
| Technique | Principle | Advantages | Common Use with L-Valine (2-13C; 15N) |
| Direct Infusion MS | Direct introduction of sample into the MS. | High-throughput, rapid global profiling. | Rapid screening of isotopic enrichment in metabolomics. mdpi.com |
| LC-MS | Separation by liquid chromatography before MS. | High versatility, suitable for a wide range of metabolites. | Targeted and untargeted metabolomics, quantification of labeled metabolites. nih.govnih.govrestek.com |
| GC-MS | Separation by gas chromatography before MS. | High resolution, excellent for volatile compounds. | Measurement of mass isotopomer distributions in MFA. |
Investigation of Biochemical Pathways and Metabolic Networks Using L Valine 2 13c; 15n Tracer
Elucidation of Branched-Chain Amino Acid (BCAA) Metabolism and Interconversions
The use of L-Valine (2-¹³C; ¹⁵N) has been instrumental in unraveling the intricate kinetics of BCAA metabolism. As essential amino acids, valine, leucine (B10760876), and isoleucine share the initial two enzymatic steps in their catabolic pathway, catalyzed by branched-chain aminotransferase (BCAT) and the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.gov Isotope tracers allow for the precise measurement of the flux through these shared pathways and the subsequent unique catabolic routes.
Studies utilizing L-[1-¹³C,¹⁵N]valine in humans have enabled the calculation of key metabolic rates. nih.gov By monitoring the isotopic enrichment in plasma and expired air, researchers can determine the rates of valine transamination, deamination, and reamination. This provides a dynamic picture of BCAA interconversions that cannot be obtained from concentration measurements alone. physoc.org For instance, such studies have revealed that the transamination equilibrium favors leucine over valine. nih.gov
Research findings have demonstrated that while the catabolic patterns of valine and leucine are similar, their regulatory effects on each other's metabolism differ. For example, excess leucine can reduce plasma valine levels, but valine administration typically has no significant effect on leucine levels. researchgate.net L-Valine tracers help quantify these interactions, showing how a deficiency or surplus of one BCAA impacts the turnover and oxidation rates of others. researchgate.net This is crucial for understanding metabolic dysregulation in diseases like cancer and metabolic syndrome, where BCAA metabolism is often altered. researchgate.netnih.gov
Tracing Carbon and Nitrogen Flow Through Central Carbon Metabolism
The dual labels on L-Valine (2-¹³C; ¹⁵N) are particularly advantageous for simultaneously tracking carbon and nitrogen flux from this BCAA into central metabolic pathways. nih.gov The ¹³C label on the carbon backbone allows researchers to follow its entry into the tricarboxylic acid (TCA) cycle, while the ¹⁵N label tracks the fate of the amino group.
Valine is a glucogenic amino acid, meaning its carbon skeleton can be converted into glucose. nih.gov The catabolism of valine produces propionyl-CoA, which is subsequently converted to succinyl-CoA, an intermediate of the TCA cycle. nih.govnih.govchemicalbook.com By using ¹³C-labeled valine, scientists can trace the incorporation of these labeled carbons into TCA cycle intermediates and, ultimately, into newly synthesized glucose (gluconeogenesis). nih.gov This provides quantitative data on the contribution of valine to the body's glucose pool under various physiological conditions.
Simultaneously, the ¹⁵N label traces the nitrogen's journey. The initial step of valine catabolism is a transamination reaction, where the amino group is transferred, typically to α-ketoglutarate, to form glutamate (B1630785). nih.gov This ¹⁵N-labeled glutamate can then act as a nitrogen donor for the synthesis of other non-essential amino acids and nitrogenous compounds. nih.gov This dual-labeling approach provides a comprehensive map of how valine contributes both carbon backbones and nitrogen to the central metabolic network, highlighting the central role of glutamate as a hub for nitrogen distribution. nih.gov
| Parameter | Valine Flux (μmol kg⁻¹h⁻¹) | Leucine Flux (μmol kg⁻¹h⁻¹) |
| Carbon Flux | 80.3 ± 1.2 | 86.6 ± 2.0 |
| Oxidation Rate | 11.8 ± 0.6 | 15.9 ± 1.1 |
| Deamination Rate | 84.0 ± 3.5 | 103.0 ± 6.5 |
| Reamination Rate | 72.2 ± 3.3 | 87.1 ± 7.5 |
This table presents kinetic data from a stable isotope study in healthy men using L-[1-¹³C,¹⁵N]valine and L-[1-¹³C,¹⁵N]leucine tracers, showcasing the comparative metabolic fluxes of these two BCAAs. Data sourced from Staten et al. (1984). nih.gov
Role of L-Valine (2-13C; 15N) in Anabolism and Catabolism in Different Organisms
L-Valine (2-¹³C; ¹⁵N) is a versatile tool for studying the balance between protein synthesis (anabolism) and breakdown (catabolism) across a range of organisms, from microbes to mammals.
In mammals, including humans and mice, these tracers are used to differentiate between the metabolic fates of dietary amino acids versus those derived from the breakdown of endogenous proteins. eurisotop.com For example, by feeding mice a diet containing ¹³C-labeled valine, researchers can measure the rate of its incorporation into new proteins in various tissues, providing a direct measure of tissue-specific protein synthesis. eurisotop.com Conversely, by observing the dilution of the isotopic label in the plasma pool, the rate of whole-body protein catabolism can be estimated. eurisotop.com Such studies have been pivotal in understanding how diseases like pancreatic cancer alter whole-body protein turnover, leading to elevated plasma BCAA levels. eurisotop.com
In the context of microbial biotechnology, these tracers are used to optimize the production of valuable compounds. For instance, in Corynebacterium glutamicum, a bacterium used for the industrial production of amino acids, ¹³C-labeled valine can be used to trace the metabolic fluxes through the L-valine biosynthesis pathway. researchgate.netnih.gov This helps identify metabolic bottlenecks and competing pathways that divert precursors away from valine synthesis. nih.gov By understanding the flow of carbon and nitrogen, metabolic engineers can modify the organism's genetic makeup to enhance the yield of L-valine. researchgate.net
In plant science, labeled valine has been used to investigate the biosynthesis of flavor precursors. In chives (Allium schoenoprasum), experiments with valine-¹³C₅ showed that the carbon backbone of valine is incorporated into S-alk(en)yl cysteine sulfoxides, which are key flavor compounds. uni-hannover.de This demonstrates the anabolic conversion of a primary metabolite (valine) into specialized secondary metabolites.
Studies on Specific Enzyme Activities and Pathway Regulation via Isotopic Labeling
Isotopic labeling with L-Valine (2-¹³C; ¹⁵N) allows for the in-vivo measurement of specific enzyme activities and the investigation of metabolic pathway regulation. The rate of appearance of labeled metabolites downstream of a specific enzymatic step provides a direct indication of the flux through that reaction.
Furthermore, these tracers are essential for understanding how metabolic pathways are regulated. The mTOR signaling pathway is a central regulator of cell growth and protein synthesis and is known to be influenced by amino acids. mdpi.com Studies have shown that valine can activate the mTOR pathway, leading to the phosphorylation of downstream targets like S6K1 and 4EBP1, which in turn promotes protein synthesis. mdpi.com By using L-Valine (2-¹³C; ¹⁵N), researchers can correlate the activation of signaling pathways with direct measurements of protein synthesis (anabolism) and amino acid catabolism, providing a mechanistic link between nutrient sensing and metabolic output. In some contexts, however, excessive L-valine has been shown to disturb signaling pathways and induce apoptosis, indicating that its metabolic effects are complex and context-dependent. nih.gov
Applications in Protein Turnover and Amino Acid Kinetic Studies
Quantification of Protein Synthesis and Degradation Rates using L-Valine (2-13C; 15N)
The use of L-Valine (2-13C; 15N) allows for a more precise measurement of protein synthesis and degradation. When this tracer is introduced into a biological system, its incorporation into newly synthesized proteins can be measured by detecting the ¹³C and ¹⁵N enrichment in protein hydrolysates.
The rate of protein synthesis, or the fractional synthetic rate (FSR), is determined by measuring the rate of tracer incorporation into tissue proteins relative to the isotopic enrichment of the precursor pool (e.g., plasma or intracellular free amino acids). The dual label provides a more robust dataset. For instance, the ¹⁵N label tracks the direct incorporation of the amino acid into the peptide backbone, while the ¹³C label on the carbon skeleton can help account for metabolic processes like transamination that might alter the precursor pool.
Simultaneously, the dilution of the isotopic enrichment in the free amino acid pool by unlabeled valine released from protein breakdown can be used to calculate the rate of protein degradation, or fractional breakdown rate (FBR). The use of a dual-labeled tracer like L-Valine (2-13C; 15N) enhances the accuracy of these models by providing multiple data points to solve the complex equations that describe amino acid flux between plasma, intracellular pools, and protein.
Table 1: Hypothetical Data on Muscle Protein Fractional Synthetic Rate (FSR) using different Valine Tracers
This table illustrates the type of comparative data that can be generated in kinetic studies. Actual results would be specific to the experimental context.
Assessment of Whole-Body and Tissue-Specific Amino Acid Fluxes
L-Valine (2-13C; 15N) is instrumental in assessing both whole-body and tissue-specific amino acid fluxes. By employing arteriovenous sampling across a specific organ or limb (e.g., the leg for muscle metabolism or the splanchnic bed for liver and gut metabolism) in conjunction with a primed, constant infusion of the tracer, researchers can quantify the movement of valine.
The rates of appearance (Ra) and disappearance (Rd) of valine in the plasma can be calculated. The dual label allows for the distinction between different metabolic fates. For example, the disappearance of the ¹⁵N label from the free amino acid pool may represent protein synthesis or transamination, while the oxidation of the ¹³C skeleton can be traced by measuring ¹³CO₂ in expired air. This allows for a comprehensive picture of how an amino acid is partitioned between protein synthesis and catabolism.
Comparative Analysis of Amino Acid Kinetics under Varied Experimental Conditions
A key application of L-Valine (2-13C; 15N) is in the comparative analysis of amino acid kinetics under different physiological or pathological states. Researchers can investigate how conditions such as feeding, fasting, exercise, aging, or diseases like cancer and diabetes affect protein and amino acid metabolism.
For example, a study could compare muscle protein synthesis rates in individuals at rest versus after a session of resistance exercise. By using L-Valine (2-13C; 15N), the study could precisely quantify the anabolic response to exercise. Similarly, the metabolic effects of different nutritional interventions (e.g., high-protein diets) on whole-body and tissue-specific protein turnover can be meticulously evaluated. The dual-labeling scheme provides a more detailed and reliable assessment of metabolic changes compared to single-labeled tracers, reducing the ambiguity in data interpretation.
Table 2: Illustrative Research Findings on Amino Acid Flux in Different States
This table presents a conceptual comparison of how amino acid kinetics might change under different conditions, as could be measured using a dual-labeled tracer.
Methodological Advancements in Isotopic Tracer Models for Protein Dynamics
The availability of tracers like L-Valine (2-13C; 15N) has driven methodological advancements in the mathematical models used to describe protein dynamics. Early models often relied on simplifying assumptions about the precursor pool for protein synthesis. However, it is known that the isotopic enrichment of plasma amino acids may not accurately reflect the enrichment of the true precursor, the aminoacyl-tRNA inside the cell.
Dual-labeled tracers provide richer datasets that allow for the development and validation of more complex, multi-compartmental models. These models can better account for the intricacies of amino acid transport between different body pools and the metabolic transformations that amino acids can undergo. For example, by simultaneously measuring the kinetics of the ¹³C and ¹⁵N labels, researchers can better estimate the intracellular amino acid enrichment and the degree of amino acid recycling from protein breakdown. This leads to more accurate and reliable calculations of protein synthesis and degradation rates, advancing our fundamental understanding of human and animal physiology.
Considerations for Experimental Design and Data Interpretation in L Valine 2 13c; 15n Research
Isotopic Scrambling and its Impact on Tracer Dilution and Redistribution
Isotopic scrambling refers to the process where the isotopic label from a tracer molecule is transferred to other molecules through metabolic reactions. This can lead to a dilution of the tracer's isotopic enrichment and its redistribution into unintended metabolic pools, complicating the interpretation of experimental results.
In studies using L-Valine (2-13C; 15N), scrambling can occur through various metabolic pathways. For instance, the ¹⁵N label on the alpha-amino group can be transferred to other amino acids via transamination reactions. Similarly, the ¹³C label can be incorporated into other metabolites through pathways of central carbon metabolism.
One significant challenge is the potential for metabolic interconversion between amino acids. For example, serine and glycine (B1666218) can be interconverted, and if labeled glycine is used, it can be converted to labeled serine, leading to the incorporation of the label into unexpected peptides. acs.org This highlights the importance of understanding the metabolic network of the biological system under investigation to anticipate and account for potential scrambling events.
The impact of isotopic scrambling on tracer dilution and redistribution can be significant. It can lead to an underestimation of the true flux through a specific pathway if the tracer is diluted by unlabeled molecules. Conversely, it can lead to an overestimation of flux into a particular pool if the label is redistributed from other sources. Researchers must carefully consider these possibilities when designing experiments and interpreting data.
Selection of Appropriate Biological Model Systems for Isotopic Studies
The choice of the biological model system is a critical determinant of the success and relevance of isotopic studies with L-Valine (2-13C; 15N). The ideal model system should be relevant to the research question, metabolically well-characterized, and amenable to isotopic labeling and analysis.
Commonly used model systems include:
Cell Cultures: Cultured cells, such as microbial cells (e.g., E. coli, C. glutamicum) or mammalian cell lines, offer a controlled environment for studying metabolic pathways. nih.govd-nb.info They allow for precise manipulation of nutrient availability and genetic background, facilitating the interpretation of labeling patterns.
Whole Organisms: Studies in whole organisms, such as rodents or humans, provide a more integrated view of metabolism in a physiological context. nih.govnih.gov These studies are essential for understanding the systemic effects of metabolic perturbations.
Plant-Microbe Symbiotic Associations: Isotopic labeling can be used to study the exchange of nutrients, such as amino acids, between plants and symbiotic microbes. nih.gov
The selection of the model system should also consider the specific metabolic pathways of interest. For example, if the goal is to study branched-chain amino acid metabolism, a model system with active BCAA catabolism would be appropriate.
It is also crucial to validate the chosen model system to ensure that it accurately reflects the biological processes under investigation. This may involve comparing the metabolic profile of the model system to that of the primary tissue or organism of interest.
Quantitative Accuracy and Precision in Isotope Abundance Measurements
The quantitative accuracy and precision of isotope abundance measurements are paramount for obtaining reliable data from L-Valine (2-13C; 15N) tracer studies. Mass spectrometry (MS) is the primary analytical technique used for these measurements, and various factors can influence its accuracy and precision.
Table 1: Key Factors Influencing Accuracy and Precision in Isotope Abundance Measurements
| Factor | Description |
| Sample Preparation | Proper sample preparation, including extraction and derivatization of amino acids, is crucial to minimize isotopic fractionation and ensure reproducible results. alexandraatleephillips.com |
| Instrumentation | The choice of mass spectrometer and its settings, such as mass resolution, can impact the ability to resolve isotopic peaks and accurately measure their abundance. acs.org |
| Data Analysis | Sophisticated data analysis algorithms are required to correct for natural isotope abundance and tracer isotopic impurity. chemrxiv.org |
| Internal Standards | The use of internal standards, such as uniformly ¹³C- and ¹⁵N-labeled proteins or amino acids, can help to correct for variations in sample processing and instrument response. ckisotopes.com |
High-resolution mass spectrometry can provide isotopic fine structure, which allows for the unequivocal assignment of ¹⁵N and ¹³C enrichment levels. acs.org Gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) is another powerful technique that offers high precision for measuring isotopic ratios. nih.govucdavis.edu
Validation and Reproducibility of Isotopic Labeling Experiments
The validation and reproducibility of isotopic labeling experiments are essential for ensuring the robustness of the findings. This involves a combination of experimental controls, statistical analysis, and transparent reporting of methods and results.
Table 2: Strategies for Validation and Reproducibility
| Strategy | Description |
| Control Experiments | Including appropriate control groups, such as unlabeled controls, is essential for establishing a baseline and assessing the effects of the isotopic tracer. plos.org |
| Replicate Measurements | Performing replicate measurements of each sample helps to assess the analytical variability and improve the statistical power of the study. ucdavis.edu |
| Statistical Analysis | Appropriate statistical methods should be used to analyze the data and determine the significance of the observed differences in isotopic enrichment. |
| Methodological Transparency | Detailed reporting of the experimental methods, including the specific isotopic tracer used, the labeling protocol, and the analytical techniques, is crucial for allowing other researchers to replicate the study. |
Validation experiments, where consumers are fed a diet of known isotopic composition, are critical for making proper interpretations of field studies using stable isotopes. plos.org The repeatability of δ¹³C and δ¹⁵N determination can be assessed by repeated analysis of standards over time. plos.org
Emerging Methodologies and Future Directions in L Valine 2 13c; 15n Research
Advancements in High-Resolution Isotopic Analysis Techniques
The ability to precisely track L-Valine (2-13C; 15N) through metabolic pathways is critically dependent on sophisticated analytical instrumentation. nih.gov High-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques employed for this purpose, each offering unique advantages. alfa-chemistry.com
Mass Spectrometry (MS) has become a central tool in metabolomics and isotope tracing due to its high sensitivity and ability to measure many metabolites simultaneously. nih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used to separate complex biological mixtures and analyze the mass isotopomer distributions of metabolites. nih.govnih.gov High-resolution MS can distinguish between molecules with very small mass differences, which is essential for separating isotopologues. nih.govnih.gov For example, it can differentiate between metabolites labeled with different heavy nuclei, providing detailed information on pathway utilization. nih.gov Advanced methods like gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) provide highly precise measurements of ¹³C and ¹⁵N enrichment. researchgate.netucdavis.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique for determining molecular structures in solution. alfa-chemistry.com For isotope tracing, ¹³C-NMR and ¹⁵N-NMR provide detailed insights into the specific positions of labeled atoms within a molecule. alfa-chemistry.comhmdb.cachemicalbook.com This positional information is highly valuable for elucidating complex metabolic pathways and reaction mechanisms. researchgate.net While generally less sensitive than MS, NMR is non-destructive and can provide unique structural and dynamic information that is complementary to MS data. alfa-chemistry.comckisotopes.com The use of dual-labeled L-Valine (2-13C; 15N) is particularly advantageous in NMR studies of protein structure and dynamics. isotope.comsigmaaldrich.com
| Technique | Principle | Advantages for L-Valine (2-¹³C; ¹⁵N) Analysis | Limitations |
|---|---|---|---|
| High-Resolution Mass Spectrometry (HR-MS) | Measures the mass-to-charge ratio of ionized molecules, allowing for the differentiation of isotopologues based on mass differences. | High sensitivity, high throughput, ability to measure a wide range of metabolites, quantifies mass isotopomer distribution. nih.govspringernature.com | Provides limited information on the specific position of the label within the molecule; isomers can be difficult to distinguish without chromatography. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei (e.g., ¹³C, ¹⁵N) to determine molecular structure and dynamics. | Provides precise positional information of isotopic labels, non-destructive, ideal for structural biology applications. alfa-chemistry.comckisotopes.com | Lower sensitivity compared to MS, requires higher sample concentrations, more complex data analysis. alfa-chemistry.com |
| Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) | Separates compounds by GC, which are then combusted to CO₂ and N₂ gas for highly precise isotope ratio measurement. | Extremely high precision for measuring bulk ¹³C and ¹⁵N enrichment in specific compounds. researchgate.netucdavis.edu | Destructive, does not provide information on mass isotopomer distribution or positional labeling. |
Development of Novel L-Valine (2-13C; 15N) Derivatives for Specialized Applications
To expand the utility of L-Valine (2-13C; 15N) in diverse research contexts, scientists are developing novel derivatives with specialized properties. These modifications can enhance detection, enable new experimental approaches, or target the tracer to specific cellular processes or locations.
One area of development is the synthesis of fluorescent-dye-labeled amino acids. nih.gov By attaching a fluorescent molecule to the labeled valine, researchers can visualize its uptake, transport, and localization within living cells or organisms in real-time using fluorescence microscopy. nih.gov This provides spatiotemporal information that complements the quantitative flux data obtained from MS or NMR. nih.gov
Another approach involves creating derivatives for improved performance in specific analytical techniques. For example, chemical modifications can be made to improve ionization efficiency in mass spectrometry or to introduce specific NMR-active nuclei that act as probes for studying protein structure and dynamics. rsc.orgacs.org The synthesis of ¹⁸F-labeled amino acid analogs for positron emission tomography (PET) imaging is an active area of research, allowing for the non-invasive, in vivo visualization of amino acid metabolism in clinical and preclinical studies. bohrium.commdpi.com While distinct from stable isotope tracing, these developments in radiolabeling highlight the broader trend of modifying amino acids for advanced applications. The synthesis of these specialized derivatives often involves multi-step chemical reactions to attach the desired functional group without compromising the biological activity of the amino acid. nih.govrsc.org
| Derivative Type | Modification | Specialized Application | Potential Benefit |
|---|---|---|---|
| Fluorescent-Labeled Valine | Covalent attachment of a fluorescent dye (e.g., NBD-Cl). nih.gov | Real-time imaging of amino acid uptake and transport in living cells/organisms. nih.gov | Provides spatial and temporal data on metabolic processes. |
| NMR-Optimized Valine | Strategic isotopic labeling (e.g., ¹³C-methyl labeling) to simplify complex NMR spectra. rsc.org | Structural biology studies of large proteins by solution-based NMR. rsc.org | Enhances signal intensity and resolution for specific parts of the protein. acs.org |
| PET Imaging Probes | Incorporation of a positron-emitting isotope like Fluorine-18 (¹⁸F). bohrium.com | Non-invasive in vivo imaging of amino acid metabolism in cancer diagnostics and research. mdpi.com | Allows for whole-body visualization of metabolic activity. |
Computational Modeling and Predictive Analytics for Isotopic Flux Data
The raw data generated from L-Valine (2-13C; 15N) tracing experiments, which consists of mass isotopomer distributions, is complex and requires sophisticated computational tools for interpretation. nih.gov Computational modeling is essential for converting this data into meaningful metabolic flux maps that quantify the rates of intracellular reactions. frontiersin.org
¹³C-Metabolic Flux Analysis (¹³C-MFA) is the primary computational framework used for this purpose. springernature.comresearchgate.net This technique involves several key steps:
Model Construction : A biochemical network model is created that includes the relevant metabolic reactions and the specific atom transitions for each reaction. researchgate.net
Isotopic Labeling Experiment : Cells are cultured with an isotopic tracer like L-Valine (2-13C; 15N) until an isotopic steady state is reached. nih.gov
Measurement : The mass isotopomer distributions of key metabolites (often protein-bound amino acids) are measured using MS or NMR. researchgate.net
Flux Estimation : An iterative algorithm is used to find the set of metabolic fluxes that best explains the experimentally measured isotopomer distributions. nih.gov This is typically achieved by minimizing the difference between the measured data and the data predicted by the model. researchgate.net
Statistical Analysis : The goodness-of-fit is evaluated, and confidence intervals are calculated for the estimated fluxes to assess their precision. researchgate.net
The choice of isotopic tracer is critical for the accuracy of the resulting flux map. researchgate.netnih.gov Predictive analytics and computational simulations are now being used to design optimal tracer experiments before they are even performed in the lab. mit.edu By simulating the expected labeling patterns for different tracer strategies, researchers can select the specific isotopomer of valine (or other substrates) that will provide the most information about the pathways of interest. researchgate.net As metabolic models become larger and more complex, Bayesian statistical methods and advanced algorithms are being developed to handle the increased computational demand and to provide more robust flux estimations. nih.govyoutube.com
| Modeling Approach | Input Data | Output | Key Function |
|---|---|---|---|
| ¹³C-Metabolic Flux Analysis (¹³C-MFA) | Mass isotopomer distributions from MS/NMR, extracellular uptake/secretion rates, and a stoichiometric model. researchgate.net | Quantitative map of intracellular metabolic fluxes (reaction rates). springernature.com | Calculates the rates of metabolic pathways based on the flow of isotopic labels. frontiersin.org |
| Tracer Experiment Design Algorithms | A proposed metabolic network model. | The optimal isotopic tracer(s) and measurement set to maximize flux precision. | Predicts which labeled substrate will provide the most informative data for a given biological question. researchgate.netnih.gov |
| Bayesian ¹³C¹⁵N-MFA | Co-labeling data from ¹³C and ¹⁵N tracers, stoichiometric model. nih.gov | Simultaneous quantification of carbon and nitrogen fluxes with statistical confidence. nih.gov | Rigorously infers reaction directionality and bidirectionality by integrating C and N metabolism. nih.gov |
Q & A
Q. What are the primary methods for synthesizing L-Valine (2-13C; 15N), and how do they influence isotopic purity in metabolic studies?
- Methodological Answer : L-Valine (2-13C; 15N) is synthesized via microbial fermentation or chemical synthesis. Microbial methods involve controlled growth conditions (e.g., pH, temperature) to optimize isotopic incorporation, while chemical synthesis uses labeled precursors to introduce 13C and 15N at specific positions. Isotopic purity (>99%) is critical for minimizing background noise in metabolic tracing; rigorous purification (e.g., HPLC) and validation (e.g., NMR, mass spectrometry) are required post-synthesis .
Q. How is L-Valine (2-13C; 15N) used to trace metabolic pathways, and what analytical techniques are essential for data acquisition?
- Methodological Answer : The compound’s isotopic labels enable tracking of valine metabolism in pathways like the citric acid cycle or protein synthesis. Researchers use NMR spectroscopy to monitor 13C enrichment in metabolic intermediates and mass spectrometry (e.g., LC-MS/MS) for quantitative detection of 15N-labeled amino acids. Calibration curves and internal standards (e.g., unlabeled valine) are necessary to ensure data accuracy .
Q. What statistical and reporting standards should be followed when designing experiments with L-Valine (2-13C; 15N)?
- Methodological Answer : Adhere to NIH guidelines for preclinical research, including explicit reporting of sample sizes (n-values), replicates, and variability measures (e.g., SD, SEM). Use power analysis to determine appropriate n-values, and document all experimental conditions (e.g., cell line, animal model) to enable replication. Data should be presented with error bars and p-values where applicable .
Advanced Research Questions
Q. How can researchers resolve inconsistencies in isotopic enrichment levels observed across different biological models (e.g., in vitro vs. in vivo)?
- Methodological Answer : Variability may arise from differences in uptake rates, metabolic flux, or cellular compartmentalization. To address this:
- Normalize data to internal controls (e.g., tissue-specific biomarkers).
- Use kinetic modeling to account for turnover rates.
- Validate findings with complementary techniques (e.g., isotopomer analysis via GC-MS).
Cross-referencing with literature on model-specific metabolic behaviors is critical .
Q. What strategies optimize the integration of L-Valine (2-13C; 15N) with other isotopically labeled compounds in multi-tracer studies?
- Methodological Answer :
- Design : Use orthogonal labels (e.g., 13C in valine, 2H in glucose) to avoid spectral overlap in NMR/MS.
- Dosing : Conduct pilot studies to determine non-interfering concentrations and timing for tracer administration.
- Data Analysis : Apply multivariate statistics (e.g., PCA) to disentangle contributions from multiple tracers.
Document all protocols to ensure reproducibility .
Q. How can conflicting data from studies using L-Valine (2-13C; 15N) in disease models (e.g., cancer vs. metabolic disorders) be reconciled?
- Methodological Answer :
- Meta-analysis : Compare experimental parameters (e.g., isotopic dose, administration route) across studies.
- Contextual Factors : Consider tissue-specific metabolism or disease stage.
- Mechanistic Follow-up : Use genetic knockdowns or isotopic pulse-chase experiments to isolate pathway-specific effects.
Transparent reporting of negative results is essential for refining hypotheses .
Methodological Best Practices
- Experimental Design : Frame research questions using frameworks like FINER (Feasible, Novel, Ethical, Relevant) to ensure clarity and impact .
- Data Presentation : Follow journal guidelines for figures (e.g., avoid overcrowded graphs, use color strategically) and include raw data tables in supplementary materials .
- Reproducibility : Archive labeled compound batches with certificates of analysis (COA) and share protocols via repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
